molecular formula C11H10N4O B11891118 9-Oxo-4,5,6,7,8,9-hexahydro-pyrazolo[5,1-b]quinazoline-3-carbonitrile

9-Oxo-4,5,6,7,8,9-hexahydro-pyrazolo[5,1-b]quinazoline-3-carbonitrile

Cat. No.: B11891118
M. Wt: 214.22 g/mol
InChI Key: HDTSJCMMTIHCRT-UHFFFAOYSA-N
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Description

9-Oxo-4,5,6,7,8,9-hexahydro-pyrazolo[5,1-b]quinazoline-3-carbonitrile is a heterocyclic compound with the molecular formula C11H10N4O. It is known for its unique structure, which combines a pyrazolo and quinazoline ring system.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Oxo-4,5,6,7,8,9-hexahydro-pyrazolo[5,1-b]quinazoline-3-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a substituted hydrazine with a suitable quinazoline derivative. The reaction is usually carried out in the presence of a catalyst, such as FeCl3, and under reflux conditions to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and energy-efficient processes, can make the production more sustainable .

Chemical Reactions Analysis

Types of Reactions

9-Oxo-4,5,6,7,8,9-hexahydro-pyrazolo[5,1-b]quinazoline-3-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline oxides, while reduction can produce various reduced derivatives .

Scientific Research Applications

9-Oxo-4,5,6,7,8,9-hexahydro-pyrazolo[5,1-b]quinazoline-3-carbonitrile has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound has shown potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a therapeutic agent for various diseases.

    Industry: It is used in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 9-Oxo-4,5,6,7,8,9-hexahydro-pyrazolo[5,1-b]quinazoline-3-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 2H-1-Benzopyran, 3,4,4a,5,6,8a-hexahydro-2,5,5,8a-tetramethyl-
  • N-(4-{[(2-amino-5-formyl-4-oxo-1,4,5,6,7,8-hexahydropteridin-6-yl)

Uniqueness

Compared to similar compounds, 9-Oxo-4,5,6,7,8,9-hexahydro-pyrazolo[5,1-b]quinazoline-3-carbonitrile stands out due to its unique combination of the pyrazolo and quinazoline ring systems. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C11H10N4O

Molecular Weight

214.22 g/mol

IUPAC Name

9-oxo-5,6,7,8-tetrahydro-1H-pyrazolo[5,1-b]quinazoline-3-carbonitrile

InChI

InChI=1S/C11H10N4O/c12-5-7-6-13-15-10(7)14-9-4-2-1-3-8(9)11(15)16/h6,13H,1-4H2

InChI Key

HDTSJCMMTIHCRT-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C(=O)N3C(=N2)C(=CN3)C#N

Origin of Product

United States

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